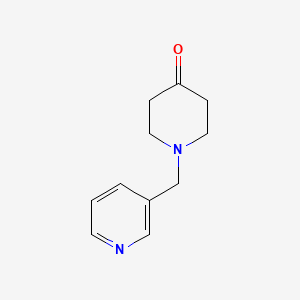

1-(pyridin-3-ylmethyl)piperidin-4-one

Übersicht

Beschreibung

1-(Pyridin-3-ylmethyl)piperidin-4-one is a piperidinone derivative characterized by a pyridin-3-ylmethyl substituent at the nitrogen atom of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules. For example, it is a key precursor for LY317615, an antiangiogenic agent under development by Eli Lilly and Company . Its synthesis employs a green chemistry approach via reductive alkylation, offering advantages over traditional methods like the Dieckmann cyclization, including higher efficiency and reduced environmental impact .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-ylmethyl)piperidin-4-one typically involves the reaction of piperidin-4-one with pyridin-3-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(pyridin-3-ylmethyl)piperidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the pyridine ring.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: 1-((Pyridin-3-YL)methyl)piperidin-4-ol.

Substitution: Halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

1-(pyridin-3-ylmethyl)piperidin-4-one has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is utilized in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(pyridin-3-ylmethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Piperidin-4-one derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis:

Key Observations :

- Aromatic Substituents : Compounds with aryl groups (e.g., 4-methoxyphenyl or trimethoxyphenyl) demonstrate enhanced antimicrobial and anticancer activities compared to heteroaromatic substituents like pyridinylmethyl .

- Alkyl vs. Aryl Chains : Alkyl substituents (e.g., ethoxyethyl in ) are associated with central nervous system (CNS) activity, while aryl groups improve solubility and target binding.

Key Observations :

- Green Chemistry : The reductive alkylation method for 1-(pyridin-3-ylmethyl)piperidin-4-one achieves higher yields (85%) compared to traditional routes .

- Cost Variability : The pyridin-3-ylmethyl derivative is significantly more expensive (€894/g) than its pyridin-2-ylmethyl or benzyl analogues, likely due to specialized synthesis requirements .

Biologische Aktivität

1-(Pyridin-3-ylmethyl)piperidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a piperidine ring with a pyridine substitution, which contributes to its diverse biological activities. The structural characteristics of this compound allow it to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins and enzymes. This binding can lead to either inhibition or activation of these targets, thus modulating their functions.

Key Mechanisms:

- Anticancer Activity : Similar compounds have shown antiproliferative effects on cancer cell lines by inhibiting key signaling pathways involved in cell growth and survival.

- Antioxidant Properties : Related piperidine derivatives exhibit antioxidant effects by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Some studies suggest that piperidine derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

This compound interacts with various enzymes and proteins, influencing their activity. It has been shown to affect the activity of serine/threonine-protein kinase B-raf, which plays a crucial role in cell signaling pathways related to growth and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Anticancer Research : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer) cells. The compound's IC50 values suggest potent activity at low concentrations .

- In Silico Studies : Molecular docking studies indicate strong binding affinities with proteins involved in cancer progression, such as PI3K and CDK4. These interactions may contribute to its anticancer effects by disrupting critical signaling pathways .

- Pharmacokinetics : Preliminary pharmacokinetic profiling suggests that this compound has favorable stability in biological systems, which is essential for its therapeutic potential .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MDA-MB-231 cells using MTT assays. The results indicated that at a concentration of 6.25 µM, the compound significantly decreased cell viability, suggesting its potential as an anticancer agent .

Case Study 2: Molecular Interactions

In silico docking studies revealed that this compound binds effectively to serine/threonine kinases involved in tumor progression. The binding energies observed were consistent with experimental data, reinforcing the compound's potential as a therapeutic agent against cancer .

Eigenschaften

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-3-6-13(7-4-11)9-10-2-1-5-12-8-10/h1-2,5,8H,3-4,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTULPMPRCARKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423625 | |

| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41661-57-8 | |

| Record name | 1-(3-Pyridinylmethyl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41661-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(pyridin-3-ylmethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.